Elamipretide Acetate
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Overview
Description
MTP 131 (acetate), also known as Elamipretide, is a mitochondria-targeted peptide antioxidant. It is a small tetrapeptide that localizes to the mitochondria and reduces lipid peroxidation and apoptosis induced by reactive oxygen species. This compound has shown potential in protecting cells from oxidative stress and has been studied for its therapeutic effects in various diseases, including neurodegenerative disorders and cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: MTP 131 (acetate) is synthesized through solid-phase peptide synthesis. The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of MTP 131 (acetate) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale purification systems. The final product is subjected to rigorous quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: MTP 131 (acetate) primarily undergoes oxidation-reduction reactions due to its antioxidant properties. It can also participate in substitution reactions where functional groups on the peptide chain are modified to enhance its stability or bioavailability .
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide is commonly used to induce oxidative stress in experimental settings.
Reduction: Reducing agents such as glutathione can be used to study the antioxidant effects of MTP 131 (acetate).
Substitution: Various protecting groups and coupling reagents are used during peptide synthesis to modify the peptide chain
Major Products: The major products formed from these reactions include modified peptides with enhanced stability, bioavailability, or targeted delivery properties. The antioxidant activity of MTP 131 (acetate) results in the reduction of reactive oxygen species and prevention of lipid peroxidation .
Scientific Research Applications
MTP 131 (acetate) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protecting cells from oxidative stress and apoptosis.
Medicine: Studied for its potential therapeutic effects in neurodegenerative disorders, cardiovascular diseases, and diabetic nephropathy.
Industry: Utilized in the development of antioxidant formulations and mitochondrial-targeted therapies .
Mechanism of Action
MTP 131 (acetate) exerts its effects by targeting the inner mitochondrial membrane. It binds to cardiolipin, a lipid exclusively expressed on the inner mitochondrial membrane, and stabilizes the cardiolipin-cytochrome c supercomplex. This prevents the conversion of cytochrome c into a peroxidase and protects its electron-carrying functions, thereby reducing reactive oxygen species-induced cell damage. The compound also inhibits the opening of the mitochondrial permeability transition pore, which is involved in apoptosis .
Comparison with Similar Compounds
SS-31: Another mitochondria-targeted peptide with similar antioxidant properties.
Bendavia: A peptide that targets mitochondrial dysfunction and has shown potential in treating heart failure.
Elamipretide: Another name for MTP 131 (acetate), used interchangeably in scientific literature
Uniqueness: MTP 131 (acetate) is unique due to its specific targeting of the inner mitochondrial membrane and its ability to stabilize the cardiolipin-cytochrome c supercomplex. This targeted approach enhances its efficacy in reducing oxidative stress and protecting cells from apoptosis, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H49N9O5.C2H4O2/c1-19-15-22(42)16-20(2)23(19)18-27(41-29(44)24(34)11-8-14-38-32(36)37)31(46)39-25(12-6-7-13-33)30(45)40-26(28(35)43)17-21-9-4-3-5-10-21;1-2(3)4/h3-5,9-10,15-16,24-27,42H,6-8,11-14,17-18,33-34H2,1-2H3,(H2,35,43)(H,39,46)(H,40,45)(H,41,44)(H4,36,37,38);1H3,(H,3,4)/t24-,25+,26+,27+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYRJRBULBAAEG-NFWUDPOKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CCCN=C(N)N)N)C)O.CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)N)C)O.CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H53N9O7 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.8 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.